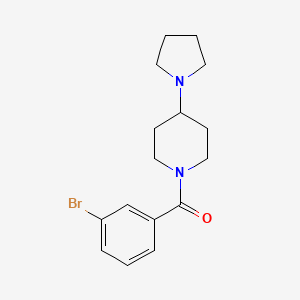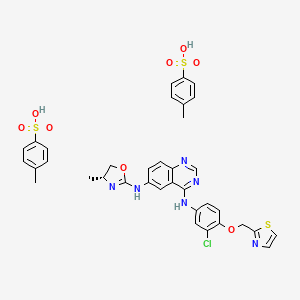
Varlitinib tosylate
Vue d'ensemble
Description
Varlitinib tosylate: is a small molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 . It is primarily used in the treatment of various cancers, including gastric cancer and biliary tract cancer . The compound is known for its potent antitumor activity and ability to inhibit multiple survival and proliferation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, including the formation of the quinazoline core and subsequent functionalization . The key steps typically involve:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the 3-chloro-4-[(1,3-thiazol-2-yl)methoxy]phenyl group.
- Functionalization with the (4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl group .
Industrial Production Methods: : Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : this compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Chemistry: : this compound is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties .
Biology: : In biological research, this compound is used to study the inhibition of epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 signaling pathways .
Medicine: : The compound is extensively studied for its therapeutic potential in treating various cancers, including gastric cancer, biliary tract cancer, and other solid tumors . Clinical trials have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound for the development of similar tyrosine kinase inhibitors .
Mechanism of Action
This compound exerts its effects by inhibiting the activity of epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 . These receptors are involved in the regulation of cell growth, survival, and proliferation. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival . The compound specifically targets the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A tyrosine kinase inhibitor that targets epidermal growth factor receptor.
Gefitinib: Similar to Erlotinib, it targets epidermal growth factor receptor.
Uniqueness: : this compound is unique in its ability to concurrently inhibit epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4, providing a broader spectrum of activity compared to other tyrosine kinase inhibitors . This multi-target inhibition enhances its efficacy in treating cancers that overexpress these receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Varlitinib tosylate involves multiple steps, including the formation of the quinazoline core and subsequent functionalization . The key steps typically involve:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the 3-chloro-4-[(1,3-thiazol-2-yl)methoxy]phenyl group.
- Functionalization with the (4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl group .
Industrial Production Methods: : Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Varlitinib tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Chemistry: : Varlitinib tosylate is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties .
Biology: : In biological research, this compound is used to study the inhibition of epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 signaling pathways .
Medicine: : The compound is extensively studied for its therapeutic potential in treating various cancers, including gastric cancer, biliary tract cancer, and other solid tumors . Clinical trials have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound for the development of similar tyrosine kinase inhibitors .
Mécanisme D'action
Varlitinib tosylate exerts its effects by inhibiting the activity of epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 . These receptors are involved in the regulation of cell growth, survival, and proliferation. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival . The compound specifically targets the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor that targets epidermal growth factor receptor and receptor protein-tyrosine kinase erbB-2.
Erlotinib: A tyrosine kinase inhibitor that targets epidermal growth factor receptor.
Gefitinib: Similar to Erlotinib, it targets epidermal growth factor receptor.
Uniqueness: : Varlitinib tosylate is unique in its ability to concurrently inhibit epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4, providing a broader spectrum of activity compared to other tyrosine kinase inhibitors . This multi-target inhibition enhances its efficacy in treating cancers that overexpress these receptors .
Propriétés
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUPQMGDXOHVLK-FFXKMJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN6O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-86-8 | |
| Record name | Varlitinib tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VARLITINIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


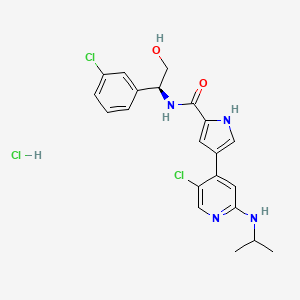
![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
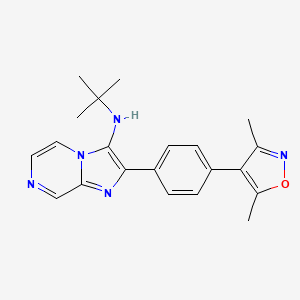

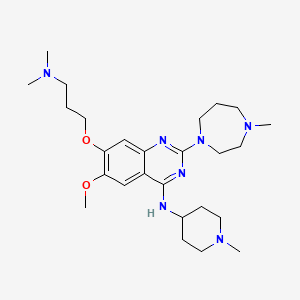
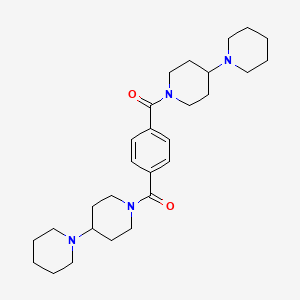
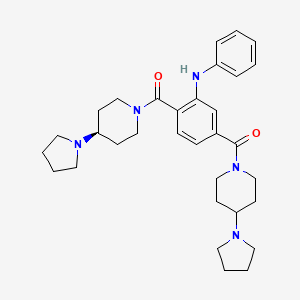
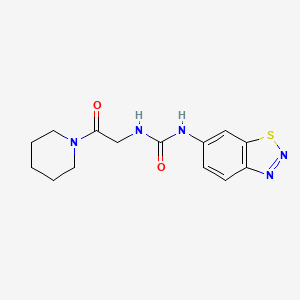
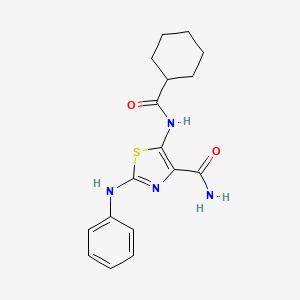
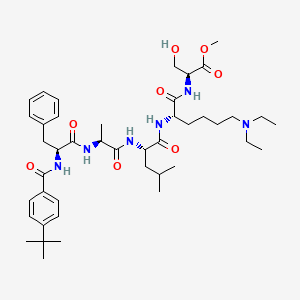
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)
![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)
